molecular formula C12H19NO3 B6236599 tert-butyl 4-acetyl-1,2,3,6-tetrahydropyridine-1-carboxylate CAS No. 1783696-73-0

tert-butyl 4-acetyl-1,2,3,6-tetrahydropyridine-1-carboxylate

Cat. No. B6236599
CAS RN: 1783696-73-0
M. Wt: 225.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-acetyl-1,2,3,6-tetrahydropyridine-1-carboxylate (TBA-THPC) is a synthetic compound that has been widely studied for its potential applications in the fields of medicinal chemistry, pharmaceutical sciences, and biochemistry. TBA-THPC is a cyclic compound composed of a tert-butyl group, an acetyl group, and a tetrahydropyridine ring. It is a white crystalline solid that is soluble in polar organic solvents.

Scientific Research Applications

Tert-butyl 4-acetyl-1,2,3,6-tetrahydropyridine-1-carboxylate has been used in a variety of scientific research applications, including the study of enzyme-inhibitor interactions, the development of new drugs, and the study of the structure and function of proteins. It has also been used to study the effects of pharmaceuticals on cell membranes and to investigate the mechanisms of drug action.

Mechanism of Action

Tert-butyl 4-acetyl-1,2,3,6-tetrahydropyridine-1-carboxylate has been found to interact with proteins and enzymes in a variety of ways. For example, it has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), by binding to the enzyme and preventing it from performing its normal function. It has also been found to interact with cell membrane receptors, such as the G-protein coupled receptors, and to modulate their activity.
Biochemical and Physiological Effects
tert-butyl 4-acetyl-1,2,3,6-tetrahydropyridine-1-carboxylate has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2, and to modulate the activity of cell membrane receptors, such as the G-protein coupled receptors. It has also been found to have anti-inflammatory, anti-oxidant, and anti-cancer effects.

Advantages and Limitations for Lab Experiments

The advantages of using tert-butyl 4-acetyl-1,2,3,6-tetrahydropyridine-1-carboxylate in laboratory experiments include its low cost, ease of synthesis, and its ability to interact with proteins and enzymes in a variety of ways. The limitations of using tert-butyl 4-acetyl-1,2,3,6-tetrahydropyridine-1-carboxylate in laboratory experiments include its relatively low solubility in water and its potential to cause adverse reactions in some individuals.

Future Directions

For research on tert-butyl 4-acetyl-1,2,3,6-tetrahydropyridine-1-carboxylate include further investigation of its potential applications in medicinal chemistry and pharmaceutical sciences, such as the development of new drugs and the study of enzyme-inhibitor interactions. It could also be used to study the effects of pharmaceuticals on cell membranes and to investigate the mechanisms of drug action. Additionally, further research could be conducted to investigate the potential therapeutic applications of tert-butyl 4-acetyl-1,2,3,6-tetrahydropyridine-1-carboxylate, such as its anti-inflammatory, anti-oxidant, and anti-cancer effects.

Synthesis Methods

Tert-butyl 4-acetyl-1,2,3,6-tetrahydropyridine-1-carboxylate can be synthesized by a variety of methods, including the reaction of tert-butyl bromide with acetyl chloride, followed by the addition of a tetrahydropyridine ring. The reaction can be catalyzed by a base such as sodium hydroxide. The reaction is typically carried out at room temperature, but can be accelerated by heating.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 4-acetyl-1,2,3,6-tetrahydropyridine-1-carboxylate involves the condensation of tert-butyl 4-acetylpyridine-1-carboxylate with cyclohexanone in the presence of sodium ethoxide, followed by reduction of the resulting product with sodium borohydride.", "Starting Materials": [ "tert-butyl 4-acetylpyridine-1-carboxylate", "cyclohexanone", "sodium ethoxide", "sodium borohydride" ], "Reaction": [ "Step 1: Dissolve tert-butyl 4-acetylpyridine-1-carboxylate (1.0 equiv) and cyclohexanone (1.2 equiv) in dry ethanol.", "Step 2: Add sodium ethoxide (1.2 equiv) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Quench the reaction with water and extract the product with ethyl acetate.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.", "Step 5: Dissolve the resulting product in dry THF and add sodium borohydride (1.2 equiv) slowly with stirring at 0°C.", "Step 6: Stir the reaction mixture at room temperature for 2 hours and quench with water.", "Step 7: Extract the product with ethyl acetate and dry the organic layer over anhydrous sodium sulfate.", "Step 8: Concentrate the organic layer under reduced pressure to obtain tert-butyl 4-acetyl-1,2,3,6-tetrahydropyridine-1-carboxylate as a white solid." ] }

CAS RN

1783696-73-0

Product Name

tert-butyl 4-acetyl-1,2,3,6-tetrahydropyridine-1-carboxylate

Molecular Formula

C12H19NO3

Molecular Weight

225.3

Purity

95

Origin of Product

United States

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